molecular formula C18H18 B14641407 Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis[4-methyl- CAS No. 54948-51-5

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis[4-methyl-

Cat. No.: B14641407
CAS No.: 54948-51-5
M. Wt: 234.3 g/mol
InChI Key: KGLYHHCCIBZMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is an organic compound with the molecular formula C16H10 It is a derivative of benzene, where two benzene rings are connected by a 1,3-butadiene bridge, with a methyl group attached to each benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] typically involves the reaction of ethynylbenzene with specific reagents under controlled conditions. One common method includes the use of sodium hydride, magnesium bromide, and copper chloride as reagents, with tetrahydrofuran as the solvent. The reaction is carried out at temperatures ranging from -20°C to 25°C, yielding the desired product with a yield of approximately 60% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the benzene rings.

Scientific Research Applications

Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    Diphenylbutadiyne: A structurally similar compound with two benzene rings connected by a butadiyne bridge.

    Diphenyldiacetylene: Another related compound with a similar structure but different connectivity of the carbon atoms.

    1,4-Diphenylbutadiyne: A compound with a similar backbone but different substituents on the benzene rings.

Uniqueness: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is unique due to the presence of the 1,3-butadiene bridge and the methyl groups on the benzene rings. These structural features confer distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

54948-51-5

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-methyl-4-[4-(4-methylphenyl)buta-1,3-dienyl]benzene

InChI

InChI=1S/C18H18/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3-14H,1-2H3

InChI Key

KGLYHHCCIBZMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.